molecular formula C12H17BClNO3 B2998429 3-Chloro-5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole CAS No. 1446443-32-8

3-Chloro-5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

Cat. No.: B2998429
CAS No.: 1446443-32-8
M. Wt: 269.53
InChI Key: ZLLSLBGCJPYUFF-UHFFFAOYSA-N
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Description

This compound is an isoxazole derivative featuring a chlorine atom at position 3, a cyclopropyl group at position 5, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 4. The boronate ester moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials science for constructing complex aromatic systems .

Properties

IUPAC Name

3-chloro-5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-9(7-5-6-7)16-15-10(8)14/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLSLBGCJPYUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446443-32-8
Record name 3-chloro-5-cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole typically involves multiple steps. One common method starts with the preparation of the isoxazole ring, followed by the introduction of the chloro and cyclopropyl groups. The final step involves the formation of the dioxaborolane moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free reactions have been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted isoxazoles .

Scientific Research Applications

3-Chloro-5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The dioxaborolane moiety can facilitate interactions with biological molecules, while the isoxazole ring can contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Key Structural Differences

The table below summarizes critical structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
3-Chloro-5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole C₁₂H₁₇BClNO₃ 269.53 3-Cl, 5-cyclopropyl, 4-boronate Chlorine (electron-withdrawing), cyclopropyl (steric bulk), boronate (cross-coupling)
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole () C₁₀H₁₆BNO₃ 209.05 3-Me, 5-boronate Simpler structure; methyl group (electron-donating) enhances stability
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole () C₁₃H₁₆BNO₃ 245.08 Benzisoxazole fused ring, boronate Extended conjugation for optoelectronic applications; fused aromatic system
5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Isoxazole () C₁₅H₁₈BNO₃ 287.12 5-phenyl, boronate at phenyl meta Bulky aryl group; meta-substitution may alter electronic coupling efficiency

Reactivity in Cross-Coupling Reactions

  • Target Compound : The chlorine atom at position 3 may act as a directing group or leaving site for nucleophilic substitution, while the cyclopropyl group introduces steric hindrance. These features could modulate reactivity in Suzuki-Miyaura couplings, particularly with electron-deficient aryl halides .
  • However, the absence of a halogen limits post-functionalization .
  • Benzisoxazole Derivatives () : The fused aromatic system enhances π-conjugation, making this compound suitable for synthesizing extended π-systems in organic electronics. The boronate’s position on the benzisoxazole ring may influence regioselectivity .

Biological Activity

3-Chloro-5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole (CAS No. 1446443-32-8) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H17BClNO3C_{12}H_{17}BClNO_3, with a molecular weight of 269.53 g/mol. The compound features a chloro group, a cyclopropyl ring, and a dioxaborolane moiety attached to an isoxazole ring. These functional groups contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The dioxaborolane moiety may enhance binding interactions with proteins or enzymes due to its boron content, which is known for forming reversible covalent bonds with nucleophilic sites on biomolecules. The isoxazole ring contributes to the compound's stability and potential for enzyme inhibition.

Antibacterial Activity

Preliminary studies indicate that derivatives of isoxazole compounds exhibit significant antibacterial properties. Although specific data on this compound is limited, similar compounds have shown moderate to strong activity against various bacterial strains. For instance:

CompoundBacterial StrainActivity Level
Isoxazole DerivativeSalmonella typhiModerate
Isoxazole DerivativeBacillus subtilisStrong

These findings suggest that the compound may also possess antibacterial properties worthy of further investigation.

Enzyme Inhibition

Isoxazole derivatives have been studied for their potential as enzyme inhibitors. Specifically, compounds containing the isoxazole structure have demonstrated inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. For example:

CompoundEnzyme TargetIC50 Value (µM)
Isoxazole DerivativeAChE2.14 ± 0.003
Isoxazole DerivativeUrease1.13 ± 0.003

These values indicate that similar compounds can act as effective inhibitors and suggest that this compound may exhibit comparable activity.

Study on Isoxazole Derivatives

A study published in Bioorganic & Medicinal Chemistry explored the synthesis and biological evaluation of various isoxazole derivatives. Among them were compounds that inhibited AChE with IC50 values significantly lower than standard inhibitors like eserine. This suggests that modifications in the structure can lead to enhanced biological activities.

Pharmacological Evaluation

Another research effort focused on the pharmacological behavior of isoxazoles showed promising results in anti-inflammatory and anticancer activities. The unique structural characteristics of these compounds allow them to interact with multiple biological pathways.

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